molecular formula C8H7ClO3 B031437 Methyl 3-chloro-4-hydroxybenzoate CAS No. 3964-57-6

Methyl 3-chloro-4-hydroxybenzoate

Cat. No. B031437
CAS RN: 3964-57-6
M. Wt: 186.59 g/mol
InChI Key: ZSBIMTDWIGWJPW-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-hydroxybenzoate is a chemical compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 g/mol . This compound is used as a reagent in the preparation of alkylidene hydrazides as human glucagon receptor antagonists for the treatment of hyperglycemia and diabetes .


Synthesis Analysis

The synthesis of Methyl 3-chloro-4-hydroxybenzoate involves several steps. The residue from the reaction mixture is partitioned between a saturated solution of 2 CO3 and ethyl acetate (3 x 30 mL), dried, filtered, and concentrated in vacuo to yield methyl 3-chloro-4-hydroxy-benzoate (0.9 g, 83%) as a white solid .


Molecular Structure Analysis

The molecular structure of Methyl 3-chloro-4-hydroxybenzoate comprises of a benzene ring substituted with a chlorine atom at the 3rd position and a hydroxyl group at the 4th position . The benzene ring is also substituted with a methyl ester group .


Chemical Reactions Analysis

Methyl 3-chloro-4-hydroxybenzoate is a reagent in the preparation of alkylidene hydrazides as human glucagon receptor antagonists for the treatment of hyperglycemia and diabetes . The exact chemical reactions involving this compound are not specified in the search results.


Physical And Chemical Properties Analysis

Methyl 3-chloro-4-hydroxybenzoate has a molecular weight of 186.59 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 284.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.5±3.0 kJ/mol, a flash point of 126.1±21.8 °C, and an index of refraction of 1.564 .

Scientific Research Applications

“Methyl 3-chloro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H7ClO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Safety And Hazards

Methyl 3-chloro-4-hydroxybenzoate should be handled with care. Personal protective equipment should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It should not be flushed into surface water or sanitary sewer systems .

properties

IUPAC Name

methyl 3-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBIMTDWIGWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192746
Record name Methyl 3-chloro-4-hydroxybenzoate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 3-chloro-4-hydroxybenzoate

CAS RN

3964-57-6
Record name Methyl 3-chloro-4-hydroxybenzoate
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Record name Methyl 3-chloro-4-hydroxybenzoate
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Record name Methyl 3-chloro-4-hydroxybenzoate
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Record name Methyl 3-chloro-4-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-4-hydroxy-benzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) was added sulfuric acid (3 mL, 56.3 mmol) and the mixture was stirred at 60° C. for 12 hours. The reaction mixture was cooled to room temperature and the methanol was removed in vacuo. The residue was partitioned between a saturated solution of K2CO3 and ethyl acetate (3×30 mL), dried, filtered and concentrated in vacuo to yield methyl 3-chloro-4-hydroxy-benzoate (0.9 g, 83%) as a white solid. ESI-MS m/z calc 186.5. found 187.5 (M+1)+; Retention time: 1.17 minutes (3 min run). 1H NMR (400.0 MHz, CDCl3) δ 8.05 (d, J=2.2 Hz, 1H), 7.90-7.87 (dd, J=8.8, 2.2; H, 1H), 7.06 (d, J=8.8 Hz, 1H) and 3.90 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-chloro-4-hydroxy-benzoic acid hemihydrate (9.08 g, 50 mmol) in methanol (150 mL) is added slowly (conc)sulfuric acid (22.5 mL). The resulting solution is heated to 55° C. and stirred 2 hours then cooled to 20° C. Poured solution into ice and extracted with ether. The organic is washed with brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (eluting with 30% ethyl acetate in hexanes) to give 9.5 g of title compound as a white crystalline solid. 1H NMR (CDCl3) δ 3.90 (s, 3H), 7.06 (d, J=9 Hz, 1H), 7.88 (dd, J=9, 2 Hz, 1H), 8.05 (d, J=2 Hz, 1H). MS (EI) m/z 186/188 (M+, Cl).
Quantity
9.08 g
Type
reactant
Reaction Step One
[Compound]
Name
(conc)sulfuric acid
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 25 g. (0.14 mol.) of 3-chloro-4-hydroxybenzoic acid in 200 ml. of methanol containing 2 ml. of sulfuric acid was refluxed for 12 hours. After cooling, excess methanol was evaporated, water was added to the residue and it was made basic with 10% aqueous sodium hydroxide. The precipitate was collected, washed with water and dried in vacuo to give 3-chloro-4-hydroxybenzoic acid methyl ester, m.p. 105°-107°C.
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
KB Chandrasekhar, R Narisetty - 2015 - nopr.niscpr.res.in
… , herein is reported the synthesis and antibacterial activity of a series of fifteen new hydrazide-hydrazones derivatives synthesized from coupling of methyl-3-chloro-4-hydroxybenzoate …
Number of citations: 6 nopr.niscpr.res.in
AW Johnson, RM SMITH - The Journal of Antibiotics, 1972 - jstage.jst.go.jp
… methyl 3-chloro-4-hydroxybenzoate from unit (I) and dimethyl 4-… apparently ethers of methyl 3-chloro-4-hydroxybenzoate … unidentified ethers of methyl 3-chloro-4-hydroxybenzoate. …
Number of citations: 4 www.jstage.jst.go.jp
WL Chen, JY Cheng, XQ Lin - Science of the Total Environment, 2018 - Elsevier
… Methyl 3-chloro-4-hydroxybenzoate and the TP C 8 H 7 ClO 3 shared the same retention … (2011), we concluded that methyl 3-chloro-4-hydroxybenzoate was the monochlorinated TP of …
Number of citations: 30 www.sciencedirect.com
RM Riggs, DE Nichols, MM Foreman… - Journal of medicinal …, 1987 - ACS Publications
… Methyl 3-Chloro-4-hydroxybenzoate (12). A solution of 3-chloro-4-hydroxybenzoic acid hemihydrate (Aldrich) (5 g, 27.5 mmol) in 100 mL of methanol containing 5 mL of concentrated …
Number of citations: 34 pubs.acs.org
S Kalaimani, BM Ali, AS Nasar - RSC advances, 2016 - pubs.rsc.org
… (TDI) (Fluka), methyl-3-chloro-4-hydroxybenzoate (Alfa-Aesar), 2,4-… 4 Methyl-3-chloro-4-hydroxybenzoate 1.2 a 14 11 7 … 4 Methyl-3-chloro-4-hydroxybenzoate Found outside of the …
Number of citations: 26 pubs.rsc.org
AL Ball, ME Solan, ME Franco… - Drug and Chemical …, 2023 - Taylor & Francis
… The EC 50 of methyl 3-chloro-4-hydroxybenzoate (chloromethylparaben, CMP) ( Table 3 and Figure 3 ) ranged from 1827 ± 634.2 µM (HepaRG) to 13.9 ± 4.5 µM (PLHC-1). The methyl …
Number of citations: 1 www.tandfonline.com
IB Stoyanova‐Slavova, SH Slavov… - Environmental …, 2014 - Wiley Online Library
A diverse set of 154 chemicals that included US Food and Drug Administration–regulated compounds tested for their aquatic toxicity in Daphnia magna were modeled by a 3‐…
Number of citations: 14 setac.onlinelibrary.wiley.com
P Madsen, A Ling, M Plewe, CK Sams… - Journal of medicinal …, 2002 - ACS Publications
Highly potent human glucagon receptor (hGluR) antagonists have been prepared employing both medicinal chemistry and targeted libraries based on modification of the core (proximal…
Number of citations: 104 pubs.acs.org
WL Chen, YS Ling, DJH Lee, XQ Lin, ZY Chen, HT Liao - Chemosphere, 2020 - Elsevier
… The four TPs were methyl 3-chloro-4-hydroxybenzoate (Cl-methylparaben), methyl 3,5-dichloro-4-hydroxybenzoate (2Cl-methylparaben), ethyl 3-chloro-4-hydroxybenzoate (Cl-…
Number of citations: 16 www.sciencedirect.com
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com

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